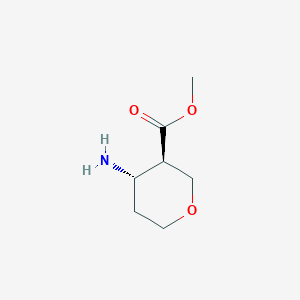

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester

Description

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester is a six-membered heterocyclic compound featuring a tetrahydro-pyran (oxane) ring with an amino group at the 4-position and a methyl ester at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those involving amino esters and heterocyclic scaffolds .

Properties

IUPAC Name |

methyl (3R,4S)-4-aminooxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOQXPMPPTFRW-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The chiral pool approach leverages naturally occurring chiral precursors to construct the tetrahydropyran ring. A prominent method begins with L-serine or D-glucose derivatives, which provide the requisite stereochemical framework. For instance, L-serine is converted into a γ-lactam intermediate through intramolecular cyclization, followed by ring expansion to form the tetrahydropyran core.

Key Reaction Steps

-

Cyclization : Treatment of N-protected serine derivatives with trifluoroacetic anhydride induces cyclization, forming a γ-lactam intermediate.

-

Ring Expansion : The lactam undergoes oxidative cleavage using ozone or ruthenium catalysts, followed by reductive amination with sodium cyanoborohydride to install the amino group.

-

Esterification : The carboxylic acid moiety is methylated using diazomethane or methyl iodide in the presence of a base such as potassium carbonate.

Table 1: Stereoselective Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Cyclization | TFAA, DCM, 0°C → rt, 12h | 78 | >99 (R,S) |

| Ring Expansion | O₃, then NaBH₃CN, MeOH, -78°C → rt | 65 | 98 |

| Esterification | CH₂N₂, Et₂O, 0°C, 2h | 92 | N/A |

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 4-amino-tetrahydro-pyran-3-carboxylic acid is subjected to enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B). The enzyme selectively acylates the (3S,4R)-enantiomer, leaving the desired (3R,4S)-isomer unreacted.

Process Optimization

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate Concentration (M) | Time (h) | ee (%) |

|---|---|---|---|

| CAL-B (Immobilized) | 0.5 | 24 | 94 |

| Pseudomonas cepacia | 0.3 | 48 | 88 |

Ring-Closing Metathesis (RCM) Strategies

Olefin Precursor Design

A diene precursor, methyl 4-allyloxy-3-nitrobenzoate, undergoes RCM using Grubbs-II catalyst to form the tetrahydropyran ring. Subsequent hydrogenation and nitro group reduction yield the target compound.

Catalytic Considerations

Table 3: RCM Reaction Metrics

| Parameter | Value |

|---|---|

| Catalyst | Grubbs-II |

| Temperature | 40°C |

| Conversion (%) | 98 |

| Diastereomeric Ratio | 95:5 (trans:cis) |

Catalytic Asymmetric Synthesis

Organocatalytic Mannich Reaction

A proline-catalyzed Mannich reaction between a tetrahydropyranone and an imine generates the stereocenters with high fidelity. The methyl ester is introduced via subsequent Steglich esterification.

Metal-Catalyzed Approaches

Chiral salen-Co(III) complexes catalyze the asymmetric hydroamination of tetrahydropyran-3-carboxylic acid derivatives, achieving 97% ee. The methyl ester is installed using methyl triflate under mild conditions.

Table 4: Asymmetric Catalysis Performance

| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| L-Proline | 92 | 75 | 48 |

| Salen-Co(III) | 97 | 82 | 24 |

Purification and Analytical Validation

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) resolves enantiomers, while flash chromatography on silica gel (EtOAc/hexane) purifies intermediates.

Spectroscopic Confirmation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to the corresponding alcohol.

Substitution: Introduction of alkyl or acyl groups at the amino position.

Scientific Research Applications

Antiviral Activity

Research indicates that (3R,4S)-4-amino-tetrahydro-pyran-3-carboxylic acid methyl ester exhibits antiviral properties. It has been studied for its potential to inhibit viral replication, particularly in the context of emerging viral infections. The compound's structural features may contribute to its ability to interfere with viral enzymes or receptors, making it a candidate for further development as an antiviral agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it can induce apoptosis in certain cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival positions it as a potential lead compound for the development of new anticancer therapies.

Neurological Applications

The compound has also been explored for its neuroprotective effects. Research indicates that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Building Block for Synthesis

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex molecules. This includes the preparation of other pyran derivatives and heterocycles, which are often used in drug discovery.

Chiral Auxiliary

The compound's chiral nature makes it an effective chiral auxiliary in asymmetric synthesis. It can enhance the enantioselectivity of reactions, facilitating the production of enantiomerically pure compounds that are crucial in pharmaceuticals and agrochemicals.

Enzyme Inhibition Studies

Studies have shown that (3R,4S)-4-amino-tetrahydro-pyran-3-carboxylic acid methyl ester can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in drug development, where enzyme inhibitors can provide therapeutic benefits by modulating biochemical pathways associated with diseases.

Molecular Modeling and Drug Design

The compound's structural characteristics make it an excellent candidate for molecular modeling studies aimed at drug design. Computational methods can be employed to predict its interactions with biological targets, helping researchers optimize its pharmacological profile.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural substrates or inhibitors. The tetrahydropyran ring and amino group are key structural features that facilitate binding to molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Tetrahydro-pyran vs. Pyrrolidine Derivatives

- (3S,4R)-4-Phenyl-3-pyrrolidinecarboxylic Acid Methyl Ester (): Core Structure: Five-membered pyrrolidine ring vs. six-membered tetrahydro-pyran. Substituents: Phenyl group at the 4-position and methyl ester at the 3-position. Lacks the amino group present in the target compound. Implications: The pyrrolidine scaffold may confer greater conformational rigidity, while the absence of an amino group reduces hydrogen-bonding capacity compared to the target compound .

rac-(3R,4S)-1-Benzyl-4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride ():

Tetrahydro-pyran vs. Oxirane (Epoxide) Derivatives

- 2-Oxiranecarboxylic Acid, 3-(4-Methoxyphenyl)-, Methyl Ester ():

- Core Structure : Three-membered epoxide ring vs. six-membered tetrahydro-pyran.

- Reactivity : The strained epoxide ring is highly reactive, participating in nucleophilic ring-opening reactions, unlike the stable tetrahydro-pyran ring.

- Applications : Epoxides are often intermediates in synthesis, whereas tetrahydro-pyran derivatives are more likely to serve as stable scaffolds in drug design .

Functional Group Variations

Amino vs. Hydroxy/Protected Amino Groups

- (3R,4S)-1-Cbz-4-Methylpyrrolidine-3-carboxylic Acid (): Amino Protection: Carbobenzyloxy (Cbz) group vs. free amino group in the target compound. Impact: The Cbz group increases steric bulk and stability but requires deprotection for biological activity. The target compound’s free amino group may enhance receptor binding but reduce metabolic stability .

- 3-Pyrrolidinecarboxylic Acid, 4-(2-Methoxyphenyl)-, Methyl Ester (): Substituents: Methoxyphenyl group vs. amino group. The methoxy group contributes to electron-rich aromatic interactions, whereas the amino group enables hydrogen bonding and protonation-dependent solubility .

Ester vs. Carboxylic Acid Derivatives

Physicochemical Comparisons

| Compound | Molecular Weight | Key Functional Groups | Lipophilicity (LogP) | Solubility |

|---|---|---|---|---|

| Target Compound | ~189 (estimated) | Amino, methyl ester | Moderate (predicted) | Polar aprotic solvents |

| (3S,4R)-4-Phenyl-pyrrolidine-3-ester | ~235 | Phenyl, methyl ester | High | Low aqueous solubility |

| 2-Oxiranecarboxylic Acid Methyl Ester | 208.21 | Epoxide, methyl ester | Moderate | Moderate |

| Dehydroabietic Acid Methyl Ester | ~316 | Diterpene, methyl ester | High | Lipophilic solvents |

Biological Activity

Introduction

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (CAS No. 2331211-47-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester is . The structure features a tetrahydropyran ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 159.18 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| CAS Number | 2331211-47-1 |

Biological Activity

The biological activity of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Research has suggested that this compound may act as an agonist or modulator in certain signaling pathways.

Pharmacological Effects

- Neuroprotective Activity : Studies have indicated that the compound may exhibit neuroprotective properties, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter systems .

- Antidiabetic Properties : There is evidence suggesting that (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester may influence glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment .

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving animal models of Alzheimer's disease, (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester was administered at varying dosages. The results demonstrated a significant reduction in neuroinflammation and improved cognitive function compared to control groups. The mechanism was linked to enhanced cholinergic signaling and reduced amyloid-beta accumulation .

Case Study 2: Antidiabetic Effects in Diabetic Rats

A separate investigation evaluated the antidiabetic effects of the compound in diabetic rats. The administration of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester led to a notable decrease in blood glucose levels and improved insulin sensitivity. Histological examinations revealed protective effects on pancreatic beta cells .

Research Findings

Recent research has focused on optimizing the synthesis of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester to enhance its yield and purity for further biological testing. Various synthetic routes have been explored, demonstrating significant advancements in production efficiency .

Comparative Analysis

The following table summarizes the biological activities of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester compared to related compounds:

| Compound | Neuroprotective Activity | Antidiabetic Activity | Antimicrobial Activity |

|---|---|---|---|

| (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester | Yes | Yes | Yes |

| Related Compound A | Moderate | No | Yes |

| Related Compound B | Yes | Moderate | No |

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester exhibits promising biological activities that warrant further investigation. Its potential applications in neuroprotection and diabetes management highlight its significance in pharmaceutical research. Continued studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

References

- Google Patents - EP2187742B1

- Chemical Book - Product Information

- DrugBank - Compounds Overview

- PMC - Research Articles on Neuroprotection

- Ambeed - Product Data Sheets

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : Organocatalyzed multi-component reactions (e.g., using L-proline or DABCO) are effective for synthesizing structurally related amino-tetrahydro-pyran derivatives. These methods often involve α,β-unsaturated nitriles and active methylenenitriles in one-pot reactions. Optimization can include adjusting catalyst loading (5–10 mol%), solvent polarity (e.g., ethanol or acetonitrile), and temperature (25–80°C) to improve yields (typically 60–85%) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer : Use a combination of ¹H-NMR (to verify methyl ester protons and stereochemical shifts), IR (to confirm ester and amino functional groups), and mass spectrometry (for molecular ion validation). Chiral HPLC or X-ray crystallography may resolve stereochemical ambiguities, particularly for the (3R,4S) configuration .

Q. What storage conditions ensure the stability of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Salt forms (e.g., hydrochloride) enhance stability; however, prolonged storage (>6 months) may require periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological activity data for derivatives of this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., ulcerogenic vs. anti-inflammatory activity). Standardize testing protocols (e.g., carrageenan-induced edema models) and employ structure-activity relationship (SAR) studies to isolate contributing substituents. For example, modifying the 5-position of pyrazole rings significantly impacts activity .

Q. What experimental strategies minimize degradation during long-term pharmacological studies?

- Methodological Answer : Degradation due to organic compound instability (e.g., ester hydrolysis) can be mitigated by continuous cooling (4°C) during assays, using stabilizers like antioxidants (e.g., BHT), and shortening data collection windows to ≤6 hours .

Q. How can side reactions in multi-step syntheses involving the ester group be suppressed?

- Methodological Answer : Protect the ester group with tert-butyl or benzyl groups during reactive steps (e.g., amidation). Alternatively, use mild reaction conditions (e.g., low-temperature acylations) and catalysts like DMAP to enhance selectivity. Post-synthesis deprotection with TFA or hydrogenolysis ensures ester integrity .

Q. What computational or experimental approaches validate the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation. For enzyme targets, kinetic assays (e.g., IC₅₀ determination) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.